Profadol - 13104-69-3

Profadol

Catalog Number: EVT-10916939
CAS Number: 13104-69-3
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Profadol is derived from various synthetic pathways that typically involve the alkylation of phenolic compounds. It falls under the category of general anesthetics, specifically intravenous anesthetics, which are utilized in surgical procedures to induce unconsciousness and sedation. Its classification as a phenolic compound places it within a broader group of substances that exhibit similar pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Profadol can be achieved through several methods, notably:

  1. Friedel-Crafts Alkylation: This method involves the reaction of phenol with isopropanol or 2-halogenated propane in the presence of an acid catalyst. The typical procedure includes:
    • Mixing phenol with isopropanol under acidic conditions.
    • Heating the mixture to facilitate the alkylation reaction.
    • Subsequent purification steps to isolate Profadol.
  2. Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques that enhance efficiency and yield. For instance, a two-step process involving:
    • A double Friedel-Crafts alkylation followed by a decarboxylation step.
    • Utilizing optimized conditions such as temperature control and solvent selection to maximize product purity and minimize by-products .
  3. Alternative Synthetic Routes: Various patents describe alternative pathways, including acylation protection and reduction reactions leading to high-purity Profadol .
Molecular Structure Analysis

Structure and Data

Profadol's molecular formula is C12H18OC_{12}H_{18}O, and it features a unique structure characterized by two isopropyl groups attached to a phenolic ring. The structural representation can be described as follows:

  • Molecular Weight: 182.27 g/mol
  • Chemical Structure:
2 6 Diisopropylphenol\text{2 6 Diisopropylphenol}

The compound exhibits specific stereochemical properties due to the presence of chiral centers at the isopropyl substituents.

Chemical Reactions Analysis

Reactions and Technical Details

Profadol undergoes several chemical reactions during its synthesis:

  1. Alkylation Reaction: The Friedel-Crafts reaction facilitates the introduction of isopropyl groups onto the phenolic ring, forming intermediate compounds that eventually lead to Profadol.
  2. Decarboxylation: This step involves removing carboxylic acid groups from intermediates to yield the final product.
  3. Purification Processes: Following synthesis, various techniques such as crystallization or chromatography are employed to achieve high purity levels necessary for medical applications .
Mechanism of Action

Process and Data

Profadol functions primarily through its interaction with GABA receptors in the central nervous system. The mechanism includes:

  • GABA Receptor Modulation: By enhancing GABAergic transmission, Profadol promotes sedation and hypnosis.
  • Rapid Onset: The compound's lipophilicity allows for quick penetration into the brain, resulting in fast-acting anesthetic effects.
  • Recovery Profile: Due to its metabolism and elimination pathways, patients typically experience rapid recovery post-administration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Profadol possesses distinct physical and chemical properties:

These properties are critical for its formulation as an injectable anesthetic agent.

Applications

Scientific Uses

Profadol is primarily utilized in clinical settings as an anesthetic agent for:

  • Procedural Sedation: Used in various surgical procedures requiring anesthesia.
  • Intensive Care Medicine: Administered for sedation in critically ill patients.
  • Research Applications: Investigated for its pharmacological properties and potential therapeutic uses beyond anesthesia.

The ongoing research into Profadol's efficacy and safety profiles continues to expand its applications within medical science .

Historical Development and Synthesis

Discovery and Early Formulation Challenges

Propofol (2,6-diisopropylphenol) was first synthesized in 1973 by veterinary anesthesiologist John B. Glen at Imperial Chemical Industries (ICI) in Cheshire, England. Glen systematically screened over 3,000 alkylphenol compounds seeking intravenous anesthetic agents superior to existing barbiturates like sodium thiopental and methohexital. His research identified 2,6-diisopropylphenol as having optimal anesthetic properties, including rapid onset and favorable recovery characteristics [1] [3].

The initial synthesis route employed a Friedel-Crafts alkylation of phenol with propylene gas under extreme conditions (300°C temperature and 3000 bar pressure), yielding significant impurities including 2,4-diisopropylphenol and 2,4,6-triisopropylphenol. These impurities required complex purification to meet pharmaceutical standards (<0.05% impurities) [2] [5]. Alternative pathways using 4-hydroxybenzoic acid as a starting material were later developed to prevent para-alkylation, improving purity but introducing new challenges:

  • Requirement for strong mineral acids (sulfuric acid) during alkylation
  • Exothermic neutralization steps during decarboxylation
  • Multi-step isolation procedures complicating scale-up [2] [5]

Table 1: Early Propofol Synthesis Methods and Limitations

Synthesis MethodConditionsKey ImpuritiesIndustrial Limitations
Phenol + Propylene300°C, 3000 bar pressure2,4-diisopropylphenol, 2,4,6-triisopropylphenolExtreme conditions, complex purification
4-Hydroxybenzoic Acid RouteH₂SO₄/IPA, then NaOH decarboxylationResidual solvents, incomplete reactionExothermic neutralization, multiple steps
Paracetamol ConversionAcidic deacetylation/diazotizationDiazonium intermediatesLow yield (47%), complex processing [8]

The COVID-19 pandemic exposed vulnerabilities in traditional batch manufacturing, accelerating research into continuous flow synthesis. Novel approaches featured telescoped Friedel-Crafts alkylation (40 min residence time, 84% yield) and decarboxylation (150°C, 3 hr residence time) steps, significantly improving reaction control and scalability [2].

Evolution from Cremophor EL to Lipid Emulsions

Initial clinical formulations (1977-1981) dissolved propofol in Cremophor EL, a polyethoxylated castor oil solvent. This formulation caused unacceptable rates of anaphylactoid reactions during clinical trials, nearly terminating development. John Glen correctly attributed these reactions to the carrier rather than propofol itself, prompting formulation research [1] [3].

The breakthrough came with lipid emulsion technology, culminating in the Diprivan® formulation (approved 1986 UK, 1989 USA). This macroemulsion contained:

  • 10% w/w Soybean oil (lipid carrier for propofol)
  • 2.25% w/w Glycerol (tonicity modifier)
  • 1.2% w/w Egg lecithin (emulsifier providing negative charge stabilization)
  • 0.005% w/w Disodium edetate (antimicrobial preservative) [1] [3] [4]

The emulsion's characteristic white opacity results from light scattering by 0.15-0.3 μm oil droplets. Lecithin's negative charge prevents droplet coalescence, providing shelf stability >2 years. This formulation resolved anaphylaxis concerns but introduced new challenges:

  • Pain on injection (10-30% incidence) from TRPA1 receptor activation
  • Microbial growth risk in nutrient-rich emulsion requiring strict aseptic handling
  • Physical instability upon freezing or aggregation [1] [3]

Table 2: Propofol Formulation Components and Functions

ComponentConcentrationFunctionTechnical Challenge
Soybean Oil10% w/wLipid carrier for propofol dissolutionOxidation sensitivity
Egg Lecithin1.2% w/wEmulsifier (surface charge stabilization)Batch variability in phospholipids
Glycerol2.25% w/wTonicity adjustmentViscosity increase
Disodium Edetate0.005% w/wAntimicrobial chelating agentTrace metal binding
Water for Injectionq.s. to 100%Continuous phaseMicrobial growth potential

Manufacturing complexities necessitated specialized engineering solutions for sterile emulsion production, including homogenization control (micelle size distribution) and nitrogen blanketing to prevent oxidation. Despite numerous attempts to develop alternatives (e.g., triglyceride-free microemulsions, water-soluble prodrugs), the original lipid emulsion remains clinically superior due to its pharmacokinetic profile and reliability [1] [3] [6].

Contributions of John B. Glen and Imperial Chemical Industries

John Glen's persistence was pivotal in propofol's development. After the Cremophor setback, he championed lipid emulsion reformulation despite organizational resistance. His team systematically evaluated emulsion components, selecting soybean oil for optimal propofol solubility and lecithin for electrochemical stability. This reformulation enabled successful Phase III trials (1983-1986) and regulatory approvals [3] [7].

Imperial Chemical Industries (later AstraZeneca) provided critical infrastructure for:

  • Scaling up the Friedel-Crafts alkylation process
  • Developing sterile filling lines for oxygen-sensitive emulsions
  • Establishing global supply chains for Diprivan® [3] [6]

Glen's contributions extended beyond formulation to delivery systems. He pioneered target-Controlled Infusion (TCI) technology, enabling computerized pumps to maintain precise blood and effect-site propofol concentrations. This innovation facilitated Total Intravenous Anesthesia (TIVA), expanding propofol's utility in prolonged surgeries [1] [3].

Bachem (formerly Sochinaz) commercialized modern manufacturing processes in 2000 after submitting a Drug Master File to the FDA (1994). Their innovations include:

  • Solvent-free synthesis via phenol/acetone coupling with base catalysis
  • Continuous distillation using 100% renewable energy
  • Multi-sourcing of raw materials ensuring supply chain resilience
  • Capacity expansion to >200 million patient doses annually [6] [7]

Glen received the 2018 Lasker Award for propofol's development, recognizing its transformative impact on anesthetic practice. The award highlighted how his veterinary background provided unique insights into rapid-recovery profiles, ultimately benefiting human medicine [3].

Table 3: Key Milestones in Propofol Development

YearDevelopment MilestoneKey Contributor/Organization
1973Initial synthesis and pharmacological screeningJohn B. Glen (ICI)
1977Cremophor EL formulation clinical trialsICI research teams
1981Anaphylaxis incidents halt trialsClinical safety monitoring
1983Lipid emulsion formulation trials commenceGlen's formulation team
1986Diprivan® approval (UK/New Zealand)ICI Pharmaceuticals
1989FDA approval (USA)AstraZeneca
1994Drug Master File submission (Bachem)Bachem Vionnaz
2000Commercial GMP production (Bachem)Bachem
2016WHO Essential Medicines List inclusionWorld Health Organization
2018Lasker Award to John B. GlenAlbert and Mary Lasker Foundation
2020Pandemic production scaling (>200M doses/year)Bachem supply chain management [1] [3] [6]

Properties

CAS Number

13104-69-3

Product Name

Profadol

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3

InChI Key

VFUGCQKESINERB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O

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